molecular formula C11H11N3OS B7549951 4-(Thiadiazol-4-ylmethyl)-2,3-dihydro-1,4-benzoxazine

4-(Thiadiazol-4-ylmethyl)-2,3-dihydro-1,4-benzoxazine

Cat. No.: B7549951
M. Wt: 233.29 g/mol
InChI Key: HDXFBVPKMACENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Thiadiazol-4-ylmethyl)-2,3-dihydro-1,4-benzoxazine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that is made up of a benzoxazine ring and a thiadiazole ring. The compound is also known as TDB and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 4-(Thiadiazol-4-ylmethyl)-2,3-dihydro-1,4-benzoxazine is not well understood. However, it is believed that the compound exerts its antibacterial and antifungal effects by disrupting the cell membrane of the microorganisms. TDB has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
TDB has been shown to exhibit low toxicity in vitro and in vivo. The compound has been shown to be metabolized by the liver and excreted in the urine. TDB has also been shown to have low binding affinity to plasma proteins.

Advantages and Limitations for Lab Experiments

One of the advantages of using TDB in lab experiments is its low toxicity. The compound can be used at higher concentrations without causing harm to the cells or animals being studied. However, one of the limitations of using TDB in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals.

Future Directions

There are several future directions for the study of 4-(Thiadiazol-4-ylmethyl)-2,3-dihydro-1,4-benzoxazine. One of the future directions is the synthesis of new derivatives of TDB with improved properties. These derivatives could have potential applications in various fields, such as materials science and medicinal chemistry.
Another future direction is the study of the mechanism of action of TDB. A better understanding of the mechanism of action could lead to the development of new drugs that are more effective and have fewer side effects.
Conclusion
In conclusion, this compound is a compound that has potential applications in various fields. The compound has been synthesized using various methods and has been studied extensively for its potential applications in materials science and medicinal chemistry. TDB has been shown to exhibit low toxicity and has potential as a drug candidate for the treatment of cancer and infectious diseases. However, further studies are needed to fully understand the mechanism of action of TDB and to develop new derivatives with improved properties.

Synthesis Methods

The synthesis of 4-(Thiadiazol-4-ylmethyl)-2,3-dihydro-1,4-benzoxazine has been carried out using various methods. One of the most common methods involves the reaction of 2-aminophenol with an isothiocyanate to form an intermediate product, which is then reacted with a hydrazine derivative to form the final product. Another method involves the reaction of 2-aminophenol with an isocyanate to form an intermediate product, which is then reacted with a thioamide to form the final product.

Scientific Research Applications

TDB has been studied extensively for its potential applications in various fields. One of the most significant applications of TDB is in the field of materials science. TDB has been used to synthesize polymers and copolymers that have unique thermal and mechanical properties. These polymers and copolymers have potential applications in the production of electronic devices, such as solar cells, and in the production of high-performance materials.
TDB has also been studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit antibacterial and antifungal properties. TDB has also been studied for its potential use in the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Properties

IUPAC Name

4-(thiadiazol-4-ylmethyl)-2,3-dihydro-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-2-4-11-10(3-1)14(5-6-15-11)7-9-8-16-13-12-9/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXFBVPKMACENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2N1CC3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.